Chloropentamethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5153-39-9 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloro-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 |
InChI Key |
GWKDRPNLSOEGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)Cl)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Advanced Synthetic Routes to Chloropentamethylbenzene
Modern organic synthesis provides several advanced routes to this compound, moving beyond classical methods to offer improved efficiency and selectivity. These routes include specialized catalytic systems and C-H activation strategies.
The direct chlorination of pentamethylbenzene (B147382) can be achieved using molecular chlorine in the presence of specific catalysts. researchgate.net In dilute carbon tetrachloride solutions, the reaction is catalyzed by either hydrogen chloride (HCl) or iodine monochloride (ICl). researchgate.netresearchgate.net Research has shown that iodine monochloride is a significantly more effective catalyst for this transformation than hydrogen halide. researchgate.netresearchgate.net
The reaction kinetics have been studied, revealing that the process is first order with respect to both pentamethylbenzene and chlorine. researchgate.netresearchgate.net When hydrogen chloride is the catalyst, the reaction order with respect to the catalyst is either 3/2 or a mix of first and second order. researchgate.netresearchgate.net With iodine monochloride, the reaction is first order with respect to the catalyst. researchgate.netresearchgate.net In acetic acid, chlorination of methylbenzenes also proceeds via a reaction that is first order in the halogen and is subject to mild catalysis by zinc chloride. researchgate.net
Table 1: Catalytic Chlorination of Pentamethylbenzene
| Parameter | Details |
| Substrate | Pentamethylbenzene |
| Reagent | Molecular Chlorine (Cl₂) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Catalysts | Hydrogen Chloride (HCl), Iodine Monochloride (ICl) |
| Reaction Order | First order in Pentamethylbenzene and Chlorine. researchgate.netresearchgate.net |
| Catalyst Order | 3/2 or mixed first/second for HCl; First order for ICl. researchgate.netresearchgate.net |
Gold-catalyzed C-H functionalization represents a modern and powerful strategy for forming new chemical bonds, offering a potential route for the synthesis of compounds like this compound. ecnu.edu.cn This methodology employs a transition metal catalyst, such as a gold(I) or gold(III) complex, to selectively cleave a carbon-hydrogen bond and replace it with a new functional group. ecnu.edu.cn Gold catalysts are particularly effective due to their character as carbophilic π-acids, which allows them to activate unsaturated carbon-carbon bonds. ecnu.edu.cn
In the context of synthesizing this compound, a gold catalyst could activate a specific C(sp²)–H bond on the pentamethylbenzene ring. ecnu.edu.cn This activation would generate a phenylgold(III) intermediate, rendering the carbon atom susceptible to attack by a chlorine source. ecnu.edu.cn This approach is advantageous as it can streamline the synthetic process by removing the need for pre-functionalized starting materials, thus improving atom and step economy. ecnu.edu.cn Dual catalytic systems, for instance combining gold catalysis with photoredox catalysis, can promote such C-H activation reactions under mild conditions. beilstein-journals.org
Preparative scale synthesis is essential for isolating substantial quantities (milligram to gram or kilogram) of a pure compound for applications such as structural analysis or use as an analytical standard. researchgate.net The process typically involves scaling up a separation method, like high-performance liquid chromatography (HPLC), from an analytical to a preparative scale. thermofisher.com
The workflow begins with developing an efficient separation method on an analytical scale, using small sample amounts to optimize conditions. thermofisher.com Once the method is established, it is scaled up for preparative purification. lcms.cz This involves adjusting parameters such as column size, flow rate, and injection volume to accommodate larger sample loads while maintaining separation efficiency. lcms.cz The goal is to isolate the target compound, in this case, this compound, with a specified degree of purity. researchgate.net Modern purification systems can automate the fraction collection process based on detector signals like UV/Visible absorbance or mass spectrometry. sepscience.com
Table 2: Conceptual Parameter Scaling from Analytical to Preparative LC
| Parameter | Analytical Scale | Preparative Scale | Purpose |
| Goal | Identification, Quantification | Isolation, Purification | The objective shifts from analysis to obtaining bulk material. thermofisher.comrotachrom.com |
| Column ID | e.g., 4.6 mm | e.g., 19 mm, 30 mm, or larger | Accommodates higher sample loading. lcms.cz |
| Flow Rate | e.g., 1-2 mL/min | Scaled up geometrically (e.g., >50 mL/min) | Maintains chromatographic performance on a larger column. lcms.cz |
| Sample Load | Micrograms to low milligrams | Milligrams to multiple grams | The primary purpose of scaling up is to process more material. researchgate.net |
Gold-Mediated C-H Activation and Functionalization Approaches
Reaction Mechanisms Involving this compound
Understanding the reaction mechanisms of this compound is key to predicting its reactivity and the products it will form in chemical transformations.
As an electron-rich aromatic compound, this compound readily undergoes electrophilic aromatic substitution. The five methyl groups on the benzene (B151609) ring are strong activating groups, directing incoming electrophiles to the single unsubstituted carbon atom.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring. sigmaaldrich.comlibretexts.org When this compound undergoes this reaction, it is transformed into an aryl ketone. sigmaaldrich.com The reaction mechanism proceeds through several distinct steps involving key intermediates. byjus.com
The mechanism begins with the reaction between an acyl halide (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). chemistryguru.com.sg The Lewis acid coordinates to the halogen of the acyl halide, facilitating the cleavage of the carbon-halogen bond to form a highly reactive electrophile known as an acylium ion ([RCO]⁺). sigmaaldrich.combyjus.com This ion is resonance-stabilized. sigmaaldrich.com
In the second step, the electron-rich ring of this compound acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. chemistryguru.com.sgyoutube.com This attack forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgbyjus.com In this intermediate, the carbon atom bonded to the new acyl group becomes sp³-hybridized, temporarily disrupting the aromaticity of the ring. chemistryguru.com.sg
The final step is the deprotonation of the arenium ion. byjus.com A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes the proton from the sp³-hybridized carbon. chemistryguru.com.sg This action restores the aromaticity of the ring, yielding the final acylated product and regenerating the AlCl₃ catalyst along with forming HCl. byjus.com
Table 3: Mechanistic Steps of Friedel-Crafts Acylation of this compound
| Step | Description | Key Intermediate |
| 1 | Generation of Electrophile | The Lewis acid catalyst (AlCl₃) reacts with the acyl chloride (RCOCl) to generate a resonance-stabilized acylium ion. sigmaaldrich.comchemistryguru.com.sg |
| 2 | Electrophilic Attack | The π-system of the this compound ring attacks the acylium ion, forming a C-C bond. byjus.comchemistryguru.com.sg |
| 3 | Deprotonation | The [AlCl₄]⁻ complex removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst. byjus.com |
Electrophilic Aromatic Substitution Pathways
Reactivity Studies in Strong Acidic Media
The behavior of aromatic compounds in strongly acidic, or superacidic, media provides fundamental insights into the nature of electrophilic aromatic substitution. Superacids, such as a mixture of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅), known as Magic Acid, are capable of protonating even very weak bases, including aromatic rings. mdpi.comsolubilityofthings.com When this compound is dissolved in a superacid at low temperatures, it is expected to undergo protonation to form a stable carbocation known as an arenium ion or a sigma (σ) complex. wikipedia.org
This intermediate is characterized by the formation of a new C-H bond at one of the ring carbons, which becomes sp³-hybridized, disrupting the aromaticity of the ring. The resulting positive charge is delocalized across the remaining sp²-hybridized carbons of the cyclohexadienyl cation system. wikipedia.org The stability of this arenium ion is enhanced by the electron-donating effects of the five methyl groups.
The formation and structure of such transient species can be unequivocally identified and characterized by spectroscopic methods, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org In the ¹H-NMR spectrum of the arenium ion, distinct signals would be expected for the methyl groups depending on their position relative to the site of protonation, as well as signals for the proton on the sp³ carbon and the remaining aromatic protons.
| Species | Spectroscopic Method | Predicted Observation |
|---|---|---|
| Chloropentamethylbenzenium Ion | Low-Temperature ¹H-NMR | Multiple distinct signals for methyl groups due to asymmetric charge distribution. A signal for the proton on the sp³-hybridized carbon. |
| Low-Temperature ¹³C-NMR | A signal corresponding to the upfield-shifted sp³-hybridized carbon. Resonances for the positively charged sp² carbons would be shifted significantly downfield. |
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SₙAr) is a critical class of reactions for modifying aromatic rings. pressbooks.pub However, the reactivity of this compound in such reactions is severely limited by two primary factors. First, the reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex); this compound lacks such activation. pressbooks.pub
Second, and more significantly, the five methyl groups surrounding the chloro substituent create immense steric hindrance. This steric bulk effectively shields the electrophilic carbon atom from the approach of a nucleophile, making a standard addition-elimination (SₙAr) or bimolecular (Sₙ2) pathway exceptionally unfavorable. This shielding effect is well-documented in related systems, such as pentamethylphenyl ketones, where the carbonyl group is rendered unreactive toward nucleophiles due to the flanking ortho-methyl groups. researchgate.net
For substitution to occur, extreme conditions would likely be necessary, potentially involving a different mechanism, such as the elimination-addition pathway which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pub This would require a very strong base to deprotonate a methyl group or an ortho-ring position, which remains a challenging transformation.
| Factor | Influence on Reactivity | Reason |
|---|---|---|
| Electronic Effects | Low | The ring is electron-rich due to five methyl groups and lacks strong electron-withdrawing groups required for SₙAr mechanism stabilization. pressbooks.pub |
| Steric Hindrance | Very High | The five methyl groups physically block the pathway for a nucleophile to attack the carbon atom bonded to the chlorine. researchgate.net |
| Probable Mechanism | Elimination-Addition (Benzyne) | Requires harsh conditions (strong base, high temperature) due to the unsuitability of SₙAr or Sₙ1/Sₙ2 pathways. pressbooks.pub |
Redox Chemistry and Arylgold(III) Intermediate Formation
The redox chemistry of gold, cycling between Au(I) and Au(III) oxidation states, is central to its application in modern catalysis. A key mechanistic step in many gold-catalyzed cross-coupling reactions is the oxidative addition of an aryl halide to a Au(I) complex to generate a square planar arylgold(III) intermediate. awuahlab.comrsc.org This transformation typically involves the breaking of the carbon-halogen bond and the formation of new Au-C and Au-X bonds.
The success of this oxidative addition is sensitive to the nature of the aryl halide and the ligands on the gold(I) center. awuahlab.com While various methods, including photochemical activation with diazonium salts, have been developed to facilitate this process, it remains a challenging step. rsc.orgresearchgate.net For this compound, the significant steric bulk of the pentamethylphenyl group presents a major obstacle to the oxidative addition reaction. The crowded environment around the C-Cl bond would hinder the approach and insertion of the gold(I) center, making the formation of a pentamethylphenylgold(III) intermediate from this compound a kinetically demanding process.
Investigation of Reactive Intermediates and Transient Species
The study of short-lived reactive intermediates is crucial for understanding reaction mechanisms. iupac.org These transient species are often detected using advanced spectroscopic techniques under specific conditions, such as low temperature or with rapid detection methods like laser flash photolysis and mass spectrometry. wikipedia.orgawuahlab.com
For this compound, the primary reactive intermediate that could be investigated is the chloropentamethylbenzenium ion . This arenium ion, formed upon protonation in a superacid, is a key intermediate in electrophilic substitution reactions. wikipedia.org Its structure and charge distribution could be elucidated by low-temperature ¹H and ¹³C NMR spectroscopy, which would provide definitive evidence of its formation. rsc.org
In potential redox reactions or high-energy processes, other transient species such as radical cations could be formed. The detection of these paramagnetic species would typically rely on methods like Electron Paramagnetic Resonance (EPR) spectroscopy or chemical trapping experiments.
| Intermediate | Generating Condition | Primary Investigation Technique |
|---|---|---|
| Arenium Ion (σ-complex) | Treatment with superacid (e.g., HSO₃F-SbF₅) | Low-Temperature NMR Spectroscopy rsc.org |
| Radical Cation | Electron transfer / Redox reaction | EPR Spectroscopy, Mass Spectrometry numberanalytics.com |
| Benzyne Intermediate | Reaction with very strong base at high temperature | Trapping with a diene (e.g., furan) followed by product analysis pressbooks.pub |
Derivatization and Functionalization Chemistry
Despite its low reactivity in nucleophilic substitution, this compound can be chemically modified, primarily through its conversion into highly reactive organometallic reagents. This unlocks its potential as a versatile building block for more complex molecules.
Synthesis of Novel this compound Derivatives
The most practical route to derivatives of this compound involves the formation of organometallic intermediates. libretexts.orguni-due.de By reacting this compound with an active metal, the polarity of the functional carbon atom is inverted, turning it from an electrophilic site into a potent nucleophilic one. libretexts.org
Two common and highly useful transformations are:
Formation of a Grignard Reagent : Reacting this compound with magnesium turnings in a dry aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields pentamethylphenylmagnesium chloride. solubilityofthings.com
Formation of an Organolithium Reagent : Reaction with lithium metal in a dry hydrocarbon solvent produces pentamethylphenyllithium. uniurb.it
These organometallic reagents are powerful nucleophiles and strong bases that must be handled under anhydrous conditions. libretexts.org They can then be reacted with a wide range of electrophiles to generate novel derivatives.
| Organometallic Reagent | Electrophile | Resulting Derivative Product |
|---|---|---|
| C₆(CH₃)₅MgCl | H₂O (Protonolysis) | Pentamethylbenzene |
| C₆(CH₃)₅MgCl | CO₂ (Carbonation), then H₃O⁺ | Pentamethylbenzoic acid |
| C₆(CH₃)₅Li | (CH₃)₂C=O (Acetone), then H₃O⁺ | 2-(Pentamethylphenyl)propan-2-ol |
| C₆(CH₃)₅Li | D₂O (Deuterolysis) | Deuterio-pentamethylbenzene |
Applications as a Building Block in Organic Synthesis
The conversion of this compound into its organometallic counterparts establishes it as a valuable building block for constructing larger molecular architectures. numberanalytics.com The nucleophilic pentamethylphenyl group can be introduced into various structures via several key synthetic strategies.
A primary application is in transition-metal-catalyzed cross-coupling reactions . wikipedia.org The Grignard or organolithium reagents derived from this compound can undergo transmetalation with other metals (e.g., zinc, boron, tin) or be used directly in palladium- or nickel-catalyzed reactions such as:
Suzuki Coupling : Reaction with an aryl boronic acid or ester. beilstein-journals.org
Negishi Coupling : Reaction with an organozinc halide.
Kumada Coupling : Direct reaction of the Grignard reagent with another aryl halide. wikipedia.org
These reactions are powerful methods for forming carbon-carbon bonds, particularly for creating biaryl compounds where the bulky pentamethylphenyl moiety can impart unique steric and electronic properties.
Furthermore, the pentamethylphenyl group itself, often abbreviated as Ph*, is recognized as a useful sterically demanding substituent . Its presence in a molecule can direct the stereochemical outcome of a reaction or act as a protecting group by sterically shielding a nearby functional group from undesired reactions, as has been demonstrated with pentamethylphenyl ketones. researchgate.net
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular and crystalline structure of chloropentamethylbenzene.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds and functional groups. The IR spectra of polycrystalline samples, as well as single crystals, have been studied to understand the symmetrical modifications within the molecule and the crystalline cell, particularly across phase transitions. researchgate.net
Key regions in the IR spectrum include:
C-H Stretching: Alkenes and aromatic compounds typically show C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. libretexts.org
C=C Stretching: The carbon-carbon double bond stretch in the benzene (B151609) ring generally appears in the region of 1680-1640 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane bending vibrations for substituted benzenes are found in the 1000-650 cm⁻¹ range. libretexts.org
Specific assignments for this compound include bands related to the stretching and bending vibrations of the C-Cl bond and the various modes of the pentamethyl-substituted benzene ring. researchgate.netoup.com Studies have utilized IR spectroscopy to confirm the structure of synthesized this compound by comparing its spectrum to that of known samples. oup.comdss.go.th
Detailed analysis of the IR spectra, particularly when combined with polarized light on single crystals, can provide information on the orientation of molecules within the crystal lattice and how this changes with temperature and phase. researchgate.net
Raman spectroscopy is particularly effective for studying the low-frequency lattice modes of crystalline solids, making it an invaluable technique for investigating the multiple crystalline phases of this compound. aip.orgspectroscopyonline.comhoriba.com The spectra of crystalline materials consist of sharp bands corresponding to optical phonons, which are sensitive to the crystal's symmetry and long-range order. spectroscopyonline.comhoriba.com
This compound is known to exhibit several solid phases (Phase II, III, and IV) at different temperatures. aip.org Raman studies have shown gradual changes in the lattice modes of phase II, indicating subtle structural rearrangements. aip.org The differences in the Raman spectra between these phases, such as shifts in frequency, changes in intensity, and the appearance or disappearance of bands, provide direct evidence of the phase transitions. americanpharmaceuticalreview.com
For example, a study identified a first-order phase transition from Phase IV to III at 84.0 K and another from Phase III to II at 153.5 K. aip.org Raman spectroscopy, in conjunction with thermodynamic studies, helps to elucidate the stability relationships between these different solid forms. aip.org The sharp lines observed in the Raman spectra of crystalline phases become broader and more diffuse in amorphous or disordered states. kuvempu.ac.in
Infrared (IR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of this compound, providing atomic-level information about the chemical environment and motion of different nuclei within the molecule.
¹H NMR spectroscopy is instrumental in confirming the molecular structure of this compound and studying its dynamic processes in the solid state. The chemical shifts of the proton signals provide information about the electronic environment of the methyl groups attached to the benzene ring. nih.gov
Studies on solid this compound over a wide temperature range (90–380 K) using ¹H NMR spin-lattice relaxation time (T₁) measurements have revealed significant insights into its molecular dynamics. researchgate.netresearchgate.netresearchgate.netshinshu-u.ac.jpshinshu-u.ac.jp A distinct T₁ minimum observed around 278 K (at a Larmor frequency of 18 MHz) has been attributed to the in-plane reorientation of the entire molecule about its pseudo-C₆ axis. researchgate.net This motion occurs over non-equivalent potential energy barriers, and analysis of the relaxation data allows for the determination of the activation parameters for this reorientation. researchgate.netresearchgate.net
These dynamic studies, aided by X-ray analysis, provide a comprehensive picture of how the this compound molecule moves within its crystalline lattice. researchgate.net
Chlorine-35 Nuclear Quadrupole Resonance (³⁵Cl NQR) is a highly sensitive technique for probing the local electronic environment around the chlorine atom. doi.orgaps.org The NQR frequency is directly related to the electric field gradient (EFG) at the chlorine nucleus, which is influenced by the charge distribution in the C-Cl bond and interactions with neighboring molecules.
In this compound, ³⁵Cl NQR studies have been conducted as a function of temperature to monitor changes in the crystalline structure across its various phases. aip.org For phases IV and III, between 78 K and 145 K, only a single resonance line was observed, indicating that all chlorine atoms in the crystal lattice are in equivalent environments in these phases. aip.org However, no resonance signal was detected in phase II, which could be due to increased molecular motion or a change in symmetry that affects the EFG. aip.org The temperature dependence of the NQR frequency can provide information about the onset of molecular reorientations and phase transitions. aps.org
Solid-state NMR (SSNMR) provides detailed information about the structure and dynamics of molecules in their crystalline form. spbu.rubruker.comnih.gov Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra. bruker.com
For this compound, SSNMR can be used to probe the environments of both the carbon (¹³C) and proton (¹H) nuclei within the crystal lattice. sfu.cawisc.edu ¹³C SSNMR would reveal distinct signals for the five methyl carbons and the six aromatic carbons, with their chemical shifts being sensitive to the crystalline packing and any asymmetry in the molecular environment. spbu.ru
By combining different SSNMR experiments, such as cross-polarization (CP) to enhance the signals of less abundant nuclei like ¹³C, and heteronuclear correlation (HETCOR) experiments, it is possible to map out the connectivity and spatial proximity of different atoms within the solid state. spbu.rumdpi.com These methods are crucial for refining the understanding of the crystal structure and intermolecular interactions in the various phases of this compound. researchgate.net
Chlorine Nuclear Quadrupole Resonance (³⁵Cl NQR) Investigations
Electronic Spectroscopy and Photoelectron Studies
The electronic structure of this compound, an electron-rich aromatic system, makes it a suitable electron donor in the formation of charge-transfer (CT) complexes. When combined with strong electron acceptors, these complexes exhibit characteristic charge-transfer bands in the UV-Vis spectrum, which are not present in the spectra of the individual components. sathyabama.ac.inuomustansiriyah.edu.iq These CT bands arise from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. libretexts.org
For example, complexes between polymethylbenzenes and acceptors like tetracyanoethylene (B109619) or chloranil (B122849) are known to be colored, indicating an absorption peak in the visible or near-UV region. sathyabama.ac.inscielo.org.mx The energy of the CT transition, and thus the position of the absorption maximum (λmax), is sensitive to the electron-donating ability of the aromatic compound and the nature of the solvent. photochemcad.com
Furthermore, UV-Vis spectroscopy can be employed to study reactive intermediates formed during chemical reactions. For instance, in the nitration of halopentamethylbenzenes, unstable intermediates are generated. oup.com Spectral comparison of product mixtures with reference compounds, even if impure, can help in the identification and structural assignment of these transient species. oup.com The formation of adducts, which are products of direct addition of chemical species, can also be monitored using UV-Vis spectroscopy, as the resulting molecule will have a distinct electronic absorption profile compared to the reactants.
X-ray Diffraction and Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) provides definitive information on the three-dimensional atomic arrangement, bond lengths, and bond angles within a crystal. ceitec.czcarleton.edu For this compound, SC-XRD analysis reveals that it crystallizes in the monoclinic system. rsc.org A key finding from the structural determination is the presence of significant orientational disorder within the crystal lattice. rsc.org The chlorine atom and the five methyl groups are distributed over the six possible substituent positions on the benzene ring. rsc.org This indicates that in the crystal, the molecule does not occupy a single, fixed orientation, but rather a statistical average of multiple positions. rsc.org
The detailed crystallographic data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/m | rsc.org |
| a | 8.92 Å | rsc.org |
| b | 7.29 Å | rsc.org |
| c | 8.84 Å | rsc.org |
| β | 119.84° | rsc.org |
| Z (Molecules per unit cell) | 2 | rsc.org |
Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing crystalline polymorphs—different crystal structures of the same compound. rigaku.comdrugfuture.com Each polymorphic form gives a unique diffraction pattern, acting as a fingerprint for that specific phase. drugfuture.com
This compound exhibits complex polymorphic behavior, with multiple solid-state phases identified through thermal analysis. aip.org Heat capacity measurements have revealed several phase transitions. A sample cooled from room temperature shows a first-order transition from phase IV to phase III at 84.0 K, followed by a transition from phase III to phase II at 153.5 K. aip.org Further complexity arises as phase III can spontaneously transform into a more stable form, III', which then transitions to another phase at 187.2 K. aip.org Additionally, a monotropic transition can occur just above 153.5 K to yet another phase, II', which has its own transition at 180.4 K. aip.org PXRD is essential for distinguishing these various phases, as each will produce a distinct diffraction pattern corresponding to its unique crystal lattice. rigaku.com
Summary of Identified Phase Transitions in this compound
| Transition | Transition Temperature (Tₜ) | Enthalpy of Transition (ΔHₜ) | Entropy of Transition (ΔSₜ) | Reference |
|---|---|---|---|---|
| Phase IV → Phase III | 84.0 ± 0.1 K | 0.93 ± 0.01 kJ mol⁻¹ | 11.1 ± 0.1 J K⁻¹ mol⁻¹ | aip.org |
| Phase III → Phase II | 153.5 ± 0.1 K | 1.33 ± 0.04 kJ mol⁻¹ | 8.8 ± 0.3 J K⁻¹ mol⁻¹ | aip.org |
| Phase III' → New Phase | 187.2 ± 0.2 K | 1.50 ± 0.04 kJ mol⁻¹ | 8.5 ± 0.3 J K⁻¹ mol⁻¹ | aip.org |
The crystal structure of this compound is dictated by its molecular packing and the intermolecular interactions between adjacent molecules. nih.gov The dominant feature of its crystal packing is the orientational disorder, where the molecule is not perfectly ordered. rsc.org The arrangement is not completely random; the chlorine atom shows a preference for three of the six possible positions on the aromatic ring. rsc.org This disorder can be interpreted in terms of discontinuous molecular reorientations within the solid state. rsc.org
The crystal structure of this compound can be compared with related aromatic compounds to understand the effects of substituent changes. The substitution of a methyl group in hexamethylbenzene (B147005) with a chlorine atom leads to a significant change in crystal packing and symmetry. ias.ac.in While hexamethylbenzene is triclinic at room temperature, this compound adopts a monoclinic structure. rsc.org
This structural alteration is accompanied by the introduction of significant orientational disorder, which is not as pronounced in hexamethylbenzene. rsc.org The study of phase transitions in solid this compound reveals a complex thermodynamic landscape with multiple stable and metastable polymorphs. aip.org This contrasts with simpler polymethylbenzenes. The stability relationships among the various phases, determined from their Gibbs energies, highlight the subtle energetic balance that dictates the preferred crystal structure. aip.org The existence of these multiple phases (polymorphism) and irreversible (monotropic) transitions is a direct consequence of the specific intermolecular interactions and packing possibilities afforded by the size and electronegativity of the chlorine atom compared to a methyl group. aip.org
Thermophysical Behavior and Phase Transitions
Calorimetric Investigations of Thermal Transitions
Calorimetric techniques are fundamental in determining the thermodynamic properties associated with the phase changes in chloropentamethylbenzene.
The heat capacity of this compound has been extensively measured across a wide spectrum of temperatures to elucidate its thermodynamic characteristics. researchgate.netwikipedia.org Using adiabatic calorimetry, the heat capacities (Cp) of both the crystalline and liquid states have been determined. osaka-u.ac.jp
For the stable crystalline form, heat capacity measurements have been conducted from as low as 3 K up to 300 K. researchgate.net These investigations have identified several phase transitions at low temperatures. Specifically, a first-order phase transition from phase IV to phase III occurs at 84.0 ± 0.1 K, and another transition from phase III to phase II happens at 153.5 ± 0.1 K when the sample is cooled at a moderate rate. researchgate.net
The heat capacity of the liquid phase has also been documented, providing a complete thermal profile of the compound. researchgate.net The data from these measurements are essential for calculating other key thermodynamic functions, such as enthalpy and entropy, which are crucial for understanding the substance's behavior.
Table 1: Molar Heat Capacity and Thermodynamic Properties of this compound at Various Temperatures
| Temperature (K) | Molar Heat Capacity (Cp) (J·K⁻¹·mol⁻¹) | Phase |
|---|---|---|
| 84.0 | - | Phase IV to III Transition |
| 153.5 | - | Phase III to II Transition |
| 298.15 | 272.9 | Solid |
Differential Scanning Calorimetry (DSC) is a powerful analytical tool for characterizing the phase transitions of this compound by measuring heat flow as a function of temperature. centexbel.befilab.frwikipedia.orgnih.gov DSC thermograms provide clear evidence of thermal events such as melting and solid-solid transitions. researchgate.netresearchgate.netmdpi.com
DSC studies have been employed to observe the melting and crystallization events of this compound. researchgate.net This technique allows for the precise determination of transition temperatures and the associated enthalpy changes. youtube.com For instance, a solid-solid phase transition has been observed at 399 K for a related compound, highlighting the utility of DSC in identifying such transformations. researchgate.net The general principles of DSC involve heating or cooling a sample and a reference at a controlled rate and measuring the difference in heat flow, which reveals the temperatures and enthalpies of transitions. centexbel.bewikipedia.org
Table 2: Observed Phase Transitions in this compound by Calorimetry
| Transition | Temperature (K) | Enthalpy of Transition (ΔHt) (kJ·mol⁻¹) | Entropy of Transition (ΔSt) (J·K⁻¹·mol⁻¹) |
|---|---|---|---|
| Phase IV → III | 84.0 ± 0.1 | 0.93 ± 0.01 | 11.1 ± 0.1 |
| Phase III → II | 153.5 ± 0.1 | 1.33 ± 0.04 | 8.8 ± 0.3 |
Heat Capacity Measurements across Broad Temperature Ranges
Crystalline Polymorphism and Phase Relationships
This compound exhibits polymorphism, the ability to exist in multiple crystalline forms, which influences its physical properties and stability. rsc.orgsfasu.eduresearchgate.netnih.gov
The phase transitions in this compound can be classified as either monotropic or enantiotropic. improvedpharma.comwordpress.com An enantiotropic transition is reversible, and a transition temperature exists where two forms have equal stability. improvedpharma.comwordpress.comnih.govnih.gov In contrast, a monotropic system features one polymorph that is always more stable than the others, and the transition is irreversible. improvedpharma.comwordpress.com The transitions observed in this compound at 84.0 K and 153.5 K are first-order enantiotropic transitions, meaning they are reversible and involve a discontinuous change in enthalpy and entropy. researchgate.netnih.gov
The relative stability of different phases is determined by their Gibbs free energy (G). fuw.edu.plcarleton.edulibretexts.org The phase with the lowest Gibbs energy at a given temperature and pressure is the most stable. carleton.edulearncheme.com For a system with multiple polymorphs, the thermodynamic stability relationship can be inferred from melting data and the Gibbs free energy difference between the forms. nih.goviupac.org
The stability of a phase is a function of temperature and pressure, and a phase diagram can be constructed by plotting the Gibbs energy against these variables. libretexts.org The lines on such a diagram represent the conditions where two phases are in equilibrium. The analysis of Gibbs energy helps in predicting which polymorphic form will be stable under specific conditions and the direction of spontaneous phase transformations. libretexts.orgbiorxiv.org For this compound, the existence of enantiotropic transitions implies that the relative stability of its different crystalline phases changes with temperature. researchgate.net
Monotropic and Enantiotropic Phase Transitions
Molecular Mobility and Dynamics in the Solid State
The solid-state behavior of this compound is characterized by complex molecular motions and phase transitions. Various analytical techniques have been employed to investigate these dynamics, revealing a rich landscape of molecular mobility, including dipolar relaxations, reorientational freedom, and potential self-diffusional motions. These phenomena are intricately linked to the material's phase behavior, including the presence of orientationally disordered phases and associated glass transitions.
Thermally Stimulated Depolarization Currents (TSDC) have been a pivotal technique for probing the dipolar relaxation mechanisms in solid this compound. rsc.org This method involves polarizing the sample at a high temperature with an electric field, freezing in this polarization by cooling, and then measuring the depolarization current as the sample is heated at a constant rate. dntb.gov.ua The resulting TSDC spectrum reveals information about the energy barriers and nature of molecular motions.
A significant study on this compound using TSDC identified two primary relaxation peaks. rsc.orgrsc.org A low-temperature peak observed at approximately -150 °C is attributed to the onset of reorientational freedom of the molecules within the crystal lattice. rsc.orgrsc.org This relaxation is believed to signify the transition from an ordered phase to a rotationally disordered phase. rsc.orgrsc.org
At higher temperatures, around 10 °C, a second relaxation peak emerges in the TSDC spectrum. rsc.orgrsc.org The precise molecular origin of this peak is not yet fully understood, but it has been suggested that it could be associated with self-diffusional motions within the solid state. rsc.orgrsc.org These motions may involve both in-plane and out-of-plane molecular tumbling. rsc.orgrsc.org
The activation parameters for these relaxation processes can be determined from the TSDC data, providing insights into the energy landscape governing molecular mobility. The analysis of individual relaxation components within the TSDC spectrum often reveals a relationship between activation energy and the pre-exponential factor, a feature observed across various materials. rsc.org
| Peak Temperature (approx.) | Attributed Molecular Motion | Associated Phase Transition |
|---|---|---|
| -150 °C | Onset of reorientational freedom | Ordered phase to rotationally disordered phase |
| 10 °C | Self-diffusional motions (proposed) | - |
Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for studying the reorientational motions of dipolar molecules as a function of frequency and temperature. nih.govresearchgate.net While specific DRS data for this compound is not extensively detailed in the available literature, studies on similar hexasubstituted benzenes demonstrate the utility of this method in characterizing molecular dynamics. nih.govresearchgate.netaip.orgaip.org For instance, in related compounds, DRS has been used to identify primary (α-) relaxations associated with cooperative molecular motions and secondary (β-) relaxations arising from more localized movements. aip.orgaip.org
In the context of this compound, TSDC studies have indicated that the activation energy derived from the low-temperature relaxation peak is in good agreement with values obtained from DRS. rsc.org This suggests that both techniques are probing the same underlying molecular reorientation process. DRS measurements on other hexasubstituted benzenes have also revealed the presence of α-relaxation processes in their crystalline phases, which can exhibit non-Arrhenius temperature dependence, a hallmark of cooperative dynamics often seen near a glass transition. aip.orgaip.org The dielectric strength (Δε) of these relaxations provides information about the number of dipoles participating in the motion and their average orientation. nih.gov
The onset of reorientational freedom in this compound is a key feature of its solid-state dynamics. This phenomenon is directly observed through the low-temperature relaxation peak in TSDC experiments at around -150 °C, which signals the transition to a rotationally disordered phase. rsc.orgrsc.org In this phase, the molecules exhibit a degree of rotational motion while their centers of mass remain fixed on a crystalline lattice. researchgate.net
Thermodynamic studies, including heat capacity measurements, have corroborated the existence of phase transitions associated with changes in molecular ordering. aip.org A transition observed at 153.5 K (-119.65 °C) has been linked to the transformation from an ordered solid phase to a solid rotator phase. rsc.org Raman spectroscopy further supports this by showing discontinuous changes in lattice mode frequencies in this temperature region, which is characteristic of a first-order transition. rsc.org
The rotational disorder in this compound is also evidenced by ³⁵Cl Nuclear Quadrupole Resonance (NQR) studies. The disappearance of the NQR signal at approximately -130 °C indicates the onset of significant reorientational motion, which averages the electric field gradient at the chlorine nucleus to zero. rsc.orgaip.org This is consistent with the transition to a phase with dynamic rotational disorder.
The possibility of self-diffusional motions in the solid state of this compound has been inferred from TSDC measurements. rsc.orgrsc.org The relaxation peak observed at higher temperatures (around 10 °C) is suggestive of translational or diffusional disorder, where molecules can undergo hopping or exchange processes within the crystal lattice. rsc.orgrsc.org This type of motion is less common in molecular crystals but can occur in rotator phases where the looser packing allows for greater molecular mobility. rsc.org
Nuclear Magnetic Resonance (NMR) relaxation studies provide a powerful tool for probing molecular dynamics at the atomic level. ucl.ac.ukscispace.com In the case of this compound, ³⁵Cl Nuclear Quadrupole Resonance (NQR), a solid-state NMR technique, has been instrumental in understanding its phase behavior. aip.org
A study measuring the ³⁵Cl NQR frequency as a function of temperature found a single resonance line in the lower temperature phases (IV and III). aip.org However, this signal was reported to disappear around 143 K (-130 °C), which was interpreted as an indication of the onset of reorientational instability. rsc.orgaip.org The fading of the NQR signal is a direct consequence of the molecular reorientations becoming fast enough on the NQR timescale to average out the electric field gradient at the chlorine nucleus. This provides a clear correlation between an NMR relaxation phenomenon and the onset of the dynamic rotational disorder discussed in the context of TSDC and thermodynamic measurements.
While detailed ¹H NMR spin-lattice relaxation (T₁) studies specifically on this compound and their correlation to its full range of molecular motions are not extensively documented, such studies on similar molecules have been used to deduce motional correlation frequencies and activation energies for various reorientational processes. researchgate.netnih.gov
Orientationally disordered crystals, often termed "plastic crystals," can exhibit a phenomenon known as an orientational glass transition upon cooling. researchgate.net In this transition, the cooperative reorientational motions of the molecules become frozen on the experimental timescale, leading to a glassy state where the orientational disorder is quenched while the positional order of the crystal lattice is maintained. researchgate.net
For this compound, the transition to a rotationally disordered phase at temperatures above approximately -150 °C sets the stage for a potential glass transition at lower temperatures. rsc.orgrsc.org The TSDC data, which shows a distinct relaxation peak associated with the onset of reorientational freedom, is a strong indicator of the type of molecular motion that would freeze out at a glass transition. rsc.orgresearchgate.net
Studies on other hexasubstituted benzenes, such as pentachloronitrobenzene, have explicitly demonstrated the existence of an orientational glass transition through techniques like dielectric spectroscopy and differential scanning calorimetry (DSC). nih.govaip.orgaip.org These studies have shown a small, step-like change in heat capacity at the glass transition temperature (Tg), which is characteristic of such transitions. nih.gov The relaxation processes associated with this transition often exhibit non-Arrhenius behavior, and the "fragility" of these orientational glasses can be assessed. nih.govresearchgate.net While a direct calorimetric measurement of a distinct glass transition for this compound is not explicitly detailed in the reviewed literature, the collective evidence from TSDC and the behavior of analogous compounds strongly suggests that its orientationally disordered phase is capable of forming an orientational glass upon sufficient cooling.
| Transition | Temperature (K) | Temperature (°C) | Enthalpy Change (ΔHt) (kJ mol-1) | Entropy Change (ΔSt) (J K-1 mol-1) | Reference |
|---|---|---|---|---|---|
| Phase IV to III | 84.0 ± 0.1 | -189.15 ± 0.1 | 0.93 ± 0.01 | 11.1 ± 0.1 | aip.org |
| Phase III to II | 153.5 ± 0.1 | -119.65 ± 0.1 | 1.33 ± 0.04 | 8.8 ± 0.3 | aip.org |
| Phase III' to II | 187.2 ± 0.2 | -85.95 ± 0.2 | 1.50 ± 0.04 | 8.5 ± 0.3 | aip.org |
| Phase II' to I | 180.4 ± 0.2 | -92.75 ± 0.2 | 1.33 ± 0.04 | 7.7 ± 0.3 | aip.org |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. diva-portal.org These calculations have become a reliable alternative to empirical methods for estimating the reactivity and physical properties of chemical compounds. diva-portal.org For substituted benzenes, these methods can predict properties and reaction mechanisms with a good degree of accuracy. diva-portal.orgacs.org
Quantum chemical calculations are instrumental in interpreting experimental spectra by providing a theoretical basis for the observed electronic transitions. Methods like Density Functional Theory (DFT) and other high-level quantum chemical approaches can calculate the energies of molecular orbitals and predict the wavelengths of maximum absorption in UV-visible spectroscopy. blueqat.com For substituted benzenes, these calculations help in understanding how different substituents affect the electronic distribution and the energy levels of the benzene (B151609) ring. acs.orgkpfu.ru Although specific electronic structure calculations for the spectroscopic interpretation of chloropentamethylbenzene are not widely documented in the provided results, the methodologies are well-established for similar molecules. blueqat.comsioc-journal.cn For instance, calculations on dihalogen-substituted benzenes have been used to determine their gas-phase enthalpies of formation, which are crucial for understanding their thermodynamic stability. acs.orgkpfu.ru Such approaches could be applied to this compound to correlate its electronic structure with its observed spectroscopic properties.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, this involves studying the orientation of the methyl groups and the chlorine atom relative to the benzene ring. While the benzene ring itself is planar, the substituents can undergo rotational movements. Computational methods can map the potential energy surface of the molecule, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net
For polysubstituted benzenes, dynamic NMR studies and computational methods are used to determine the preferred conformations of side chains. rsc.org In the solid state, this compound exhibits orientational disorder, where the chlorine atom and the methyl groups are distributed among six possible positions. rsc.orgrsc.org This disorder suggests a complex energy landscape with multiple, closely-spaced energy minima corresponding to different molecular orientations within the crystal lattice. Computational modeling can help to elucidate the relative energies of these orientations and the pathways for interconversion.
Electronic Structure Calculations for Spectroscopic Interpretation
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic behavior of molecules in the solid, liquid, or gas phase. rsc.orgnih.gov
In the solid state, this compound exhibits complex phase behavior and molecular motion. aip.org Experimental studies have identified multiple phase transitions at different temperatures, which are associated with changes in molecular packing and dynamics. aip.org
MD simulations are particularly well-suited for studying these phenomena. By simulating the crystalline form of this compound at different temperatures, it is possible to observe the onset of molecular reorientations and the mechanisms of phase transitions at an atomic level. rsc.org For example, simulations can reveal how the molecules rearrange themselves during the transition from an ordered low-temperature phase to a disordered high-temperature phase.
Calorimetric studies have precisely measured the thermodynamics of these transitions. aip.org
Table 1: Thermodynamic Data for Phase Transitions in this compound
| Transition | Transition Temperature (K) | ΔHt (kJ mol-1) | ΔSt (J K-1 mol-1) |
|---|---|---|---|
| Phase IV to III | 84.0 ± 0.1 | 0.93 ± 0.01 | 11.1 ± 0.1 |
| Phase III to II | 153.5 ± 0.1 | 1.33 ± 0.04 | 8.8 ± 0.3 |
| Phase III' to II | 187.2 ± 0.2 | 1.50 ± 0.04 | 8.5 ± 0.3 |
| Phase II' to I | 180.4 ± 0.2 | 1.33 ± 0.04 | 7.7 ± 0.3 |
Data sourced from Gyoten et al. (1982) aip.org
These experimentally determined phase transitions are driven by changes in molecular motion, which can be modeled using MD simulations. aip.org Solid-state NMR studies on similar polysubstituted benzenes have also been used to characterize the amplitudes and rates of molecular motions, which can be correlated with simulation results. solidstatenmr.org.ukst-andrews.ac.uk
At room temperature, the crystal structure of this compound shows significant orientational disorder. rsc.orgrsc.org The chlorine atom and the five methyl groups are distributed over the six possible substituent positions on the benzene ring, with the chlorine atom showing a preference for three of these sites. rsc.orgrsc.org This disorder is not static but is the result of dynamic molecular reorientations within the crystal lattice. rsc.org
MD simulations can be used to predict and analyze these orientational dynamics. By simulating the molecule in its crystalline environment, one can observe the reorientational jumps of the entire molecule about an axis perpendicular to the plane of the aromatic ring. rsc.org These simulations can provide information on the frequency of these jumps and the energy barriers associated with them, which are related to the intermolecular interactions within the crystal. The results of such simulations can be compared with experimental data from techniques like nuclear quadrupole resonance (NQR) and solid-state NMR, which are sensitive to molecular motion. aip.orgresearchgate.net For this compound, ³⁵Cl NQR measurements have been performed, showing a single resonance line for the lower temperature phases (IV and III) but no signal in the more disordered phase II, consistent with the onset of rapid molecular reorientation. aip.org
Simulation of Solid-State Molecular Motion and Phase Transitions
Computational Studies of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. diva-portal.org By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, providing a deeper understanding of the reaction kinetics and selectivity. pressbooks.pub
Elucidation of Transition States and Reaction Pathways
Considerable discussion exists regarding the mechanisms of electrophilic aromatic substitution, with two prominent models being the classical σ-complex (late transition state) mechanism and the single-electron transfer (SET) mechanism. oup.com The operative pathway often depends on the specific electrophile and reaction conditions.
Classical σ-Complex Mechanism: In this pathway, the electrophile directly attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The transition state resembles this intermediate. Reactions such as Friedel-Crafts acylation are generally understood to proceed via the most stable σ-complex. oup.com
Single-Electron Transfer (SET) Mechanism: For reactions involving strong electron-transfer oxidants, an alternative pathway is the transfer of a single electron from the aromatic ring to the electrophile. This forms a radical cation intermediate. oup.com The subsequent steps then lead to the final product. The positional reactivity in this mechanism is often correlated with the highest occupied molecular orbital (HOMO) electron density of the substrate. oup.com
Computational models, such as those using the Modified Neglect of Diatomic Overlap (MNDO) method, can calculate the HOMO electron density, helping to predict reactive sites for reactions believed to follow an SET pathway. oup.com For acylpolymethylbenzenes, a class of compounds structurally related to this compound, the competition between ring nitration and side-chain functionalization has been explained by considering these different mechanistic pathways. oup.com The elucidation of these pathways is critical for controlling product distribution in synthetic applications. oup.comnih.gov
Analysis of Intermediate Structures and Stabilities
The regioselectivity and feasibility of a reaction are largely governed by the stability of its intermediates. In the electrophilic substitution of this compound, the primary intermediates are the σ-complex and, in some cases, a radical cation.
The stability of the σ-complex is influenced by the electronic effects of the substituents on the benzene ring. The five electron-donating methyl groups effectively stabilize the positive charge of the arenium ion through inductive effects and hyperconjugation. The chlorine atom, being electronegative, has an electron-withdrawing inductive effect but can also donate electron density through resonance. Computational analysis is used to determine the net effect of these substituents on the stability of potential intermediates, thereby predicting the most likely site of electrophilic attack.
For instance, studies on similar polysubstituted benzenes show that the relative stability of different possible σ-complexes can be calculated to explain the observed product isomers. oup.com In reactions where a single-electron transfer mechanism is plausible, the stability of the resulting radical cation becomes the key factor. The distribution of spin density in this radical cation intermediate, which can be modeled computationally, dictates the subsequent reaction steps. oup.com
Crystal Structure Prediction and Lattice Energy Calculations
Computational methods are increasingly used to predict the crystal structure of organic molecules and to calculate their lattice energies, providing insight into polymorphism, stability, and physical properties. nyu.eduarxiv.org
The crystal structure of this compound has been determined experimentally. It crystallizes in the monoclinic system with the space group P2₁/m. rsc.org A notable feature of its crystal structure is the presence of orientational disorder, where the chlorine atom and the methyl groups are distributed over six possible positions. rsc.org However, this arrangement is not entirely random, with the chlorine atom showing a preference for three of these six sites. rsc.org This disorder is interpreted as being related to discontinuous molecular reorientations in the solid state. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| Lattice Constant a (Å) | 8.92 |
| Lattice Constant b (Å) | 7.29 |
| Lattice Constant c (Å) | 8.84 |
| Angle β (°) | 119.84 |
| Molecules per Unit Cell (Z) | 2 |
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. savemyexams.comlibretexts.org It is a critical measure of the stability of a crystal lattice. savemyexams.com For molecular crystals, lattice energy can be calculated computationally by summing the interaction energies between a central molecule and all surrounding molecules in the crystal. crystalexplorer.net These calculations typically use model chemistries, such as the CE-B3LYP model, which partition the total energy into electrostatic, exchange-repulsion, dispersion, and induction components. crystalexplorer.net A higher lattice energy generally corresponds to a more stable crystal with stronger intermolecular forces. unizin.org
| Energy Component | Description |
|---|---|
| Electrostatic | Energy arising from the interaction between the static charge distributions (multipole moments) of the molecules. It is a long-range interaction. crystalexplorer.net |
| Exchange-Repulsion | A short-range quantum mechanical effect that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle. |
| Dispersion | Attractive, short-range forces arising from instantaneous fluctuations in electron density (London dispersion forces). crystalexplorer.net |
| Induction (Polarization) | Energy from the distortion of the electron cloud of one molecule by the electric field of neighboring molecules. |
Historical Perspectives and Academic Trajectories
Historical Development of Research on Polymethylated Benzene (B151609) Derivatives
The study of benzene and its derivatives is a cornerstone of modern organic chemistry, dating back to the isolation of benzene by Michael Faraday in 1825 from the oily residue in London's gas lines. numberanalytics.comschoolwires.net A critical theoretical leap occurred in 1865 when August Kekulé proposed the ring-shaped structure of benzene with alternating single and double bonds, a concept that would evolve with the understanding of resonance to explain its unique stability. numberanalytics.comdrpress.org It wasn't until the 1930s that a general understanding of the distinct structure and chemical properties of aromatic compounds was developed. schoolwires.net
Research into polymethylated benzenes, a subset of benzene derivatives, gained significant traction as chemists explored the effects of multiple substituents on the aromatic ring's reactivity and physical properties. researchgate.net About half a century ago, significant attention was focused on hexasubstituted benzenes (HSB), compounds with the general formula C₆XₙY₆₋ₙ where X and Y are typically halogens or methyl groups. This interest was spurred by the 1940 discovery by White, Biggs & Morgan that these compounds exhibited unusually high real permittivity in the crystalline state, similar to their liquid state. This finding suggested significant molecular motion, with molecules jumping rapidly within the crystal lattice over a wide temperature range below the freezing point. The study of polymethylated benzenes, up to hexamethylbenzene (B147005), has served as a fertile ground for testing and refining theoretical models of molecular structure and properties. researchgate.net
Evolution of Experimental and Theoretical Methodologies Applied to Chloropentamethylbenzene
The investigation of this compound and related compounds has been advanced by the evolution of sophisticated experimental and theoretical techniques. Early structural studies relied heavily on X-ray diffraction. A pivotal example is the work of Charbonneau, Sanquer & Meinnel in 1967, who determined that this compound crystallizes in a monoclinic P2/m system. Their X-ray analysis revealed a disordered structure, a key characteristic of many hexasubstituted benzenes, where the chlorine atom's position is averaged over the six possible locations on the ring.
Beyond static structure determination, the focus shifted to understanding the dynamic behavior of these molecules in the solid state. Techniques measuring dielectric properties became crucial, revealing high dielectric losses in polar compounds like this compound, which is characteristic of Debye relaxation theory. A more modern and sensitive technique, Thermally Stimulated Depolarisation Currents (TSDC), has been employed to study the dipolar relaxation mechanisms present in solid this compound in detail. researchgate.net Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, have also been used to interpret the vibrational modes of this compound, particularly in its disordered phase. researchgate.net
On the theoretical side, early models were refined with the advent of computational chemistry. The development of the polarizable continuum model allowed for the study of solvated molecules and the geometry optimization of molecular structures in solution. researchgate.net For solid-state analysis, atom-atom potential calculations have been used to complement experimental results and understand intermolecular interactions. researchgate.net These theoretical approaches have become increasingly important for predicting properties and explaining the complex behaviors observed experimentally in polysubstituted benzene systems. researchgate.net
Influence of this compound Studies on Broader Mechanistic and Solid-State Chemistry
Research on this compound and its chemical relatives has had a notable impact on the broader fields of mechanistic and solid-state chemistry.
In mechanistic chemistry , the study of polysubstituted benzenes has provided deep insights into the principles of electrophilic aromatic substitution. schoolwires.net Investigations into how existing substituents on the benzene ring affect reactivity and the orientation of incoming groups are fundamental to synthetic organic chemistry. schoolwires.net The study of polymethylated benzenes has been crucial for understanding the formation and stability of intermediates such as radical cations, with oxidation potentials for these derivatives being determined through a combination of equilibrium electron-transfer measurements and kinetics. researchgate.net These fundamental studies help elucidate reaction pathways and contribute to the rational design of chemical syntheses. dss.go.th
In solid-state chemistry , this compound serves as a classic example of a disordered molecular crystal. The discovery that its structure is disordered, with different occupation rates for the chlorine atom among the six possible positions, provided a key data point in understanding a wide range of hexasubstituted benzenes (HSB). Studies on HSBs, including chloro- and bromopentamethylbenzene, revealed that many adopt similar disordered structures. This research was foundational to the concept of "molecular crystals," where molecules can exhibit significant reorientational motion below their melting point. The investigation of temperature-dependent phase transitions, such as the observation of ordering at low temperatures leading to cell doubling or tripling in related chloro-derivatives, has significantly advanced the understanding of molecular packing and phase transformations in the solid state. researchgate.net This body of work connects atomic-scale structure and molecular dynamics to the macroscopic dielectric and thermal properties of materials.
Key Discoveries and Milestones in this compound Research
The research trajectory of this compound is marked by several key discoveries that have cemented its importance as a model compound in solid-state chemistry. A milestone is defined as a point demonstrating the successful completion of a research phase, leading to new understanding or capabilities. iaea.org
Key Research Milestones for this compound:
Initial Structural Determination (1967): A primary milestone was the determination by Charbonneau, Sanquer & Meinnel that this compound belongs to the monoclinic P2/m crystal system. Crucially, this work identified the structure as being disordered, which became a defining characteristic for this class of molecules.
Observation of High Dielectric Permittivity: The broader discovery that hexasubstituted benzenes, the class to which this compound belongs, possess high dielectric constants in the solid state was a major impetus for further research. This indicated unusual molecular mobility.
Confirmation of Debye Relaxation: Experimental confirmation of high dielectric losses consistent with Debye relaxation theory provided strong evidence for the theoretical assumption that the molecules were rapidly "jumping" or reorienting within the crystal lattice, a significant finding for the field of molecular crystals.
Elucidation of Relaxation Mechanisms: The application of Thermally Stimulated Depolarisation Currents (TSDC) to study the specific dipolar relaxation mechanisms in solid this compound marked a methodological milestone, allowing for a more detailed characterization of its dynamic behavior. researchgate.net
Model System for HSB Studies: Collectively, these findings established this compound as an important model system for investigating phase transitions, molecular mobility, and disorder in the broader family of hexasubstituted benzenes. researchgate.net
The progression of research on this compound illustrates a common path in materials science: from fundamental structural characterization to the detailed study of dynamic properties and the subsequent use of the molecule as a model to test and expand theories of solid-state behavior. scielo.br
Data Tables
Table 1: Crystallographic Data for this compound
| Property | Value | Source |
| Crystal System | Monoclinic | |
| Space Group | P2/m | |
| Molecules per Cell (Z) | 2 | |
| Structural Feature | Disordered |
Table 2: Experimental Techniques and Findings for this compound
| Experimental Method | Key Finding | Source |
| X-ray Diffraction | Determination of monoclinic P2/m space group and disordered structure. | |
| Dielectric Loss Measurement | Observation of high dielectric losses, characteristic of Debye relaxation. | |
| Thermally Stimulated Depolarisation Currents (TSDC) | Detailed study of the dipolar relaxation mechanisms in the solid state. | researchgate.net |
| Infrared (IR) and Raman Spectroscopy | Interpretation of vibrational modes in the disordered crystal phase. | researchgate.net |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding
Chloropentamethylbenzene (CPMB) is a halogenated aromatic hydrocarbon that has been the subject of significant academic inquiry, particularly in the realms of physical organic chemistry, crystallography, and solid-state chemistry. The current understanding of this compound is built upon a foundation of detailed synthetic, structural, and thermodynamic characterization.
Synthetically, this compound can be prepared through several established routes. One common method involves the chlorination of pentamethylbenzene (B147382). For instance, a high-yield (98%) synthesis has been achieved by reacting pentamethylbenzene with alumina-supported copper(II) chloride in carbon tetrachloride at 80°C for 5 hours. oup.com An alternative synthesis involves the chloromethylation of isodurene (1,2,3,5-tetramethylbenzene) using monochloromethyl ether, which produces this compound in an 83% yield. dss.go.thsci-hub.box
The structural properties of CPMB are particularly noteworthy. Its crystal structure has been determined to be monoclinic. rsc.org A key feature of solid CPMB is the presence of orientational disorder, where the chlorine atom and the five methyl groups are distributed over six possible positions on the benzene (B151609) ring. rsc.orgias.ac.in This disorder is not completely random, with a noted preference for the chlorine atom's position. rsc.org This behavior places CPMB as a critical case study in the "chloro-methyl exchange rule," which posits that chloro and methyl groups can be interchanged in a molecule without significantly altering the crystal structure due to their similar volumes. ias.ac.inias.ac.in In the case of polymethylbenzenes, CPMB is isomorphous with hexamethylbenzene (B147005), illustrating a scenario where attractive Cl...Cl forces are countered by H...H repulsions from the crowded methyl groups. ias.ac.inias.ac.in
Thermodynamic studies have revealed a complex phase behavior in solid this compound. aip.orgosaka-u.ac.jp Heat capacity measurements from 3 K to 300 K have identified multiple phase transitions. aip.org When cooled from room temperature, the solid undergoes a first-order phase transition from phase IV to phase III at 84.0 K and another transition from phase III to phase II at 153.5 K. aip.org Further complexity arises from the observation of slow exothermic phenomena and monotropic transitions that lead to the formation of additional metastable phases (III′ and II′), each with its own distinct transition temperatures. aip.org These transitions have been investigated using techniques such as Raman spectroscopy and nuclear quadrupole resonance (NQR), which confirm changes in the lattice structure and molecular motion across the different phases. aip.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H15Cl | chemsrc.commolbase.com |
| Molecular Weight | 182.69 g/mol | chemsrc.commolbase.com |
| Boiling Point | 114-117°C at 5 mmHg (269.9°C at 760 mmHg) | dss.go.thsci-hub.boxchemsrc.com |
| Density | 0.999 g/cm³ | chemsrc.com |
| Flash Point | 107.9°C | chemsrc.com |
| CAS Number | 5153-39-9 | chemsrc.commolbase.com |
Identification of Unresolved Questions and Emerging Research Frontiers
Despite the existing body of knowledge, several unresolved questions and emerging research frontiers remain for this compound. The complexity of its solid-state phase transitions is a primary area for future investigation. While multiple phases (II, II', III, III', IV) have been identified, the precise molecular arrangements and dynamics within each metastable phase (II' and III') are not fully elucidated. aip.org A key unresolved question is the exact mechanism and kinetics governing the spontaneous, slow exothermic transformations between these phases. aip.org Understanding the subtle energetic landscapes that dictate the stability and interconversion of these polymorphs is a significant challenge.
The nature of the orientational disorder in the crystal structure warrants deeper investigation. rsc.orgias.ac.in While the disorder is established, a quantitative model that predicts the site occupancy preferences of the chlorine atom versus the methyl groups as a function of temperature and pressure is still lacking. This leads to an emerging frontier in applying advanced crystallographic and computational methods to map the potential energy surface for molecular reorientation within the crystal lattice. Such studies could clarify the interplay of steric repulsions and electrostatic interactions that govern the observed disorder. ias.ac.in
Furthermore, the reactivity of this compound in various chemical environments presents opportunities for new research. Studies on its reaction with fuming nitric acid have shown that substitution occurs on the side-chain methyl groups, yielding halotetramethylbenzyl nitrates, rather than on the aromatic ring. researchgate.netresearchgate.net The mechanistic pathways for these unusual electrophilic substitutions are not fully resolved and represent a frontier in physical organic chemistry. Investigating how the sterically crowded and electronically rich nature of the CPMB ring directs reactivity towards its methyl groups could provide fundamental insights into reaction mechanisms.
Prospective Methodological Advancements and Their Application
Future research on this compound will undoubtedly benefit from prospective methodological advancements. The application of advanced solid-state Nuclear Magnetic Resonance (ssNMR) techniques, such as ultra-fast Magic Angle Spinning (MAS) and high-field ¹H NMR, could provide unprecedented detail on the molecular motions and local environments within each of the solid phases. researchgate.netresearchgate.net These methods can distinguish between different methyl groups and precisely measure the rates and activation energies for molecular reorientation, offering a direct experimental probe of the dynamics that drive the phase transitions.
In computational chemistry, the use of periodic density functional theory (DFT) calculations, incorporating dispersion corrections and ab initio molecular dynamics (AIMD), will be crucial. These methods can be applied to model the various crystalline phases, calculate their relative Gibbs free energies to predict the stability relationships, and simulate the phase transition pathways. aip.org This computational approach can help resolve the ambiguities in the crystal structures of the metastable phases and provide a theoretical framework for understanding the orientational disorder. rsc.orgias.ac.in
Advances in time-resolved spectroscopy, such as femtosecond Raman or terahertz (THz) time-domain spectroscopy, could be applied to monitor the structural changes during phase transitions in real-time. These techniques can capture the dynamics of low-frequency lattice modes that are often intimately involved in the mechanics of solid-state transformations, providing a more complete picture than can be obtained from static measurements. aip.org
Table 2: Thermodynamic Data for Phase Transitions in this compound
| Transition | Transition Temperature (Tt) | Enthalpy of Transition (ΔHt) | Entropy of Transition (ΔSt) |
|---|---|---|---|
| Phase IV → III | 84.0 ± 0.1 K | 0.93 ± 0.01 kJ mol⁻¹ | 11.1 ± 0.1 J K⁻¹ mol⁻¹ |
| Phase III → II | 153.5 ± 0.1 K | 1.33 ± 0.04 kJ mol⁻¹ | 8.8 ± 0.3 J K⁻¹ mol⁻¹ |
| Phase III' → II | 187.2 ± 0.2 K | 1.50 ± 0.04 kJ mol⁻¹ | 8.5 ± 0.3 J K⁻¹ mol⁻¹ |
| Phase II' → I | 180.4 ± 0.2 K | 1.33 ± 0.04 kJ mol⁻¹ | 7.7 ± 0.3 J K⁻¹ mol⁻¹ |
Data sourced from thermodynamic studies on solid this compound. aip.org
Interdisciplinary Linkages and Broader Chemical Implications
The study of this compound has significant interdisciplinary linkages and broader implications for chemistry. Its complex solid-state behavior connects directly to materials science and solid-state physics . The existence of multiple polymorphs and orientationally disordered (plastic crystal) phases makes it a model system for understanding the fundamental principles that govern the properties of molecular solids. aip.orgresearchgate.netresearchgate.net The investigation of its phase transitions contributes to the design of new materials with switchable thermal or optical properties.
In the field of crystal engineering , CPMB is a cornerstone example for understanding and predicting crystal packing. ias.ac.in Its role in testing the limits of the chloro-methyl exchange rule provides crucial insights into the balance of intermolecular forces—specifically, weak but directional Cl···Cl interactions versus isotropic van der Waals forces and steric repulsion. ias.ac.inias.ac.in This knowledge is vital for the rational design of organic crystals with desired topologies and functionalities, which is essential for developing new pharmaceuticals and organic electronic materials.
The compound's reactivity patterns have broader implications for physical organic chemistry . The selective side-chain functionalization observed during nitration challenges classical models of electrophilic aromatic substitution and highlights the powerful directing effects of steric hindrance and electronic activation in polysubstituted arenes. researchgate.netresearchgate.netoup.com Understanding these effects is crucial for developing selective synthetic methodologies for complex molecules. The study of CPMB, therefore, not only deepens our knowledge of a single compound but also enriches fundamental concepts that span multiple chemical disciplines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Chloropentamethylbenzene, and how can purity be ensured?
- Methodology :
Synthesis : Use Friedel-Crafts alkylation with pentamethylbenzene and a chlorinating agent (e.g., Cl₂ or SOCl₂) under anhydrous conditions. Optimize reaction temperature (e.g., 40–60°C) and stoichiometry to minimize byproducts .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .
Purity Verification : Confirm via HPLC (≥98% purity) and melting point analysis. Characterize using -NMR (δ 2.2–2.4 ppm for methyl groups, δ 7.1–7.3 ppm for aromatic protons) and GC-MS (m/z 196 [M⁺]) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves (Silver Shield®/4H®) and Tychem® CPF 4 suits to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Techniques :
- Structural Analysis : -NMR for aromatic carbons (δ 125–140 ppm) and methyl carbons (δ 20–25 ppm); IR spectroscopy for C-Cl stretching (~550 cm⁻¹) .
- Physicochemical Properties : Determine logP via reverse-phase HPLC (logP ≈ 3.5) and solubility in DMSO (≥50 mg/mL) .
Advanced Research Questions
Q. How can mechanistic insights into this compound’s reactivity in electrophilic substitution reactions be systematically investigated?
- Experimental Design :
Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and electrophile concentrations (e.g., HNO₃/H₂SO₄).
Isotopic Labeling : Use deuterated analogs to track regioselectivity via -NMR .
Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation energies and transition states .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Data Contradiction Analysis :
Source Evaluation : Classify studies using OECD reliability criteria (e.g., "Reliable with Restrictions" for pre-GLP studies with valid parameters) .
Meta-Analysis : Pool data from in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies, adjusting for variables like solvent choice (e.g., DMSO vs. saline) .
Dose-Response Modeling : Use PROAST software to reconcile EC₅₀ values across assays .
Q. What strategies optimize this compound’s stability in long-term photochemical studies?
- Methodology :
Light Exposure Tests : Conduct accelerated degradation under UV (254 nm) with controlled humidity (0–80% RH).
Stabilizers : Evaluate antioxidants (e.g., BHT) at 0.1–1.0 wt% via HPLC monitoring .
Degradation Pathways : Identify photoproducts using LC-QTOF-MS and propose mechanisms via radical trapping experiments .
Methodological Resources
- Literature Review : Use SciFinder and Reaxys to track synthesis protocols and toxicity profiles .
- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental reporting .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
